molecular formula C18H23N3 B1289532 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine CAS No. 422517-70-2

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine

Cat. No.: B1289532
CAS No.: 422517-70-2
M. Wt: 281.4 g/mol
InChI Key: NQGOTIAYUKPHTA-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.40 g/mol . This compound is characterized by the presence of a benzylpiperazine moiety attached to a phenylamine group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by binding to receptors or other signaling molecules, thereby altering downstream effects . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can cause changes in gene expression by interacting with DNA or RNA, affecting transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular processes, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to elicit a significant response. Toxicity studies have indicated that high doses of this compound can lead to cellular damage, organ dysfunction, or other adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit or activate enzymes in specific pathways, leading to changes in the production or consumption of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, influencing its localization and accumulation . The distribution of this compound can vary depending on the cell type, tissue, and experimental conditions. Understanding its transport mechanisms is essential for elucidating its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. The localization of this compound can influence its role in cellular processes and its overall impact on cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine typically involves the reaction of 4-chloromethylphenylamine with benzylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide or dichloromethane, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Benzylpiperazin-1-ylmethyl)phenylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
  • 4-(4-Phenylpiperazin-1-ylmethyl)phenylamine
  • 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Comparison

Compared to similar compounds, 4-(4-Benzylpiperazin-1-ylmethyl)phenylamine is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity, biological activity, and overall properties, making it distinct from other related compounds .

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-18-8-6-17(7-9-18)15-21-12-10-20(11-13-21)14-16-4-2-1-3-5-16/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGOTIAYUKPHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592441
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422517-70-2
Record name 4-[[4-(Phenylmethyl)-1-piperazinyl]methyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=422517-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Benzylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared analogously to Example Id by catalytic hydrogenation of 1.3 g (4.2 mmol) of 4-(4-benzylpiperazinomethyl)-nitrobenzene over palladium/charcoal.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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